molecular formula C14H14N2O3S B081215 4-thiocyanatobut-2-ynyl N-(4-ethoxyphenyl)carbamate CAS No. 14225-21-9

4-thiocyanatobut-2-ynyl N-(4-ethoxyphenyl)carbamate

Katalognummer: B081215
CAS-Nummer: 14225-21-9
Molekulargewicht: 290.34 g/mol
InChI-Schlüssel: ADIPIHXKOGFBPH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-thiocyanatobut-2-ynyl N-(4-ethoxyphenyl)carbamate is an organic compound with the molecular formula C14H14N2O3S This compound is known for its unique structural features, which include an ethoxyphenyl group, a carbamic acid moiety, and a thiocyanato-2-butynyl ester group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-thiocyanatobut-2-ynyl N-(4-ethoxyphenyl)carbamate typically involves the reaction of p-ethoxyaniline with phosgene to form the corresponding isocyanate. This intermediate is then reacted with 4-thiocyanato-2-butyn-1-ol to yield the final ester product. The reaction conditions often require the use of an inert atmosphere, such as nitrogen or argon, and temperatures ranging from 0°C to room temperature to ensure the stability of the intermediates and the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

4-thiocyanatobut-2-ynyl N-(4-ethoxyphenyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The thiocyanato group can be oxidized to form sulfonyl derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols can be employed in substitution reactions.

Major Products Formed

    Oxidation: Sulfonyl derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenylcarbamic acid esters.

Wissenschaftliche Forschungsanwendungen

4-thiocyanatobut-2-ynyl N-(4-ethoxyphenyl)carbamate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of novel drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 4-thiocyanatobut-2-ynyl N-(4-ethoxyphenyl)carbamate involves its interaction with various molecular targets. The thiocyanato group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially altering their activity. The carbamic acid moiety may also interact with biological molecules through hydrogen bonding and electrostatic interactions, influencing cellular pathways and processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-(p-Methoxyphenyl)carbamic acid 4-thiocyanato-2-butynyl ester
  • N-(p-Chlorophenyl)carbamic acid 4-thiocyanato-2-butynyl ester
  • N-(p-Bromophenyl)carbamic acid 4-thiocyanato-2-butynyl ester

Uniqueness

4-thiocyanatobut-2-ynyl N-(4-ethoxyphenyl)carbamate is unique due to the presence of the ethoxy group, which imparts distinct electronic and steric properties compared to its analogs. This uniqueness can influence its reactivity and interactions with other molecules, making it a valuable compound for specific applications in research and industry.

Eigenschaften

CAS-Nummer

14225-21-9

Molekularformel

C14H14N2O3S

Molekulargewicht

290.34 g/mol

IUPAC-Name

4-thiocyanatobut-2-ynyl N-(4-ethoxyphenyl)carbamate

InChI

InChI=1S/C14H14N2O3S/c1-2-18-13-7-5-12(6-8-13)16-14(17)19-9-3-4-10-20-11-15/h5-8H,2,9-10H2,1H3,(H,16,17)

InChI-Schlüssel

ADIPIHXKOGFBPH-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)NC(=O)OCC#CCSC#N

Kanonische SMILES

CCOC1=CC=C(C=C1)NC(=O)OCC#CCSC#N

14225-21-9

Synonyme

N-(p-Ethoxyphenyl)carbamic acid 4-thiocyanato-2-butynyl ester

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.